tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1202993-25-6
VCID: VC15913125
InChI: InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
SMILES:
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol

tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

CAS No.: 1202993-25-6

Cat. No.: VC15913125

Molecular Formula: C12H25ClN2O2

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride - 1202993-25-6

Specification

CAS No. 1202993-25-6
Molecular Formula C12H25ClN2O2
Molecular Weight 264.79 g/mol
IUPAC Name tert-butyl 2-propylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
Standard InChI Key LZARVVALJLDDLV-UHFFFAOYSA-N
Canonical SMILES CCCC1CNCCN1C(=O)OC(C)(C)C.Cl

Introduction

tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine derivative class. It is an ester formed from 2-propylpiperazine-1-carboxylic acid and tert-butyl alcohol. This compound is primarily used in pharmaceutical research due to its potential biological activities and applications in drug development.

Key Features:

  • Molecular Formula: C12H25ClN2O2

  • Molecular Weight: Approximately 264.79 g/mol

  • CAS Number: The CAS number for the (S)-enantiomer is 1217478-55-1, while the (R)-enantiomer has a CAS number of 1217449-00-7 .

Synthesis of tert-Butyl 2-propylpiperazine-1-carboxylate Hydrochloride

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of 2-propylpiperazine, which is then converted into its tert-butyl ester form through a carboxylation reaction. The final step involves the formation of the hydrochloride salt.

Synthesis Steps:

  • Preparation of 2-Propylpiperazine: This involves the alkylation of piperazine with propyl halide.

  • Carboxylation: The 2-propylpiperazine is then reacted with tert-butyl chloroformate to form the tert-butyl ester.

  • Formation of Hydrochloride Salt: The ester is converted into its hydrochloride form by reaction with hydrochloric acid.

Biological Activities and Applications

tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride exhibits several biological activities, making it a candidate for further investigation in neurodegenerative disease models. It has potential neuroprotective effects and may interact with serotonin receptors, influencing mood disorders.

Applications:

  • Pharmaceutical Research: Used in drug development due to its potential biological activities.

  • Neuroprotection: Shows promise in neurodegenerative disease models.

  • Mood Disorders: May influence mood through interactions with serotonin receptors.

Interaction Studies

Interaction studies focus on the compound's binding affinity and activity at various receptors. These studies are crucial for understanding its pharmacodynamics and assessing potential therapeutic applications.

Interaction Focus:

  • Serotonin Receptors: The compound's unique interactions with serotonin receptors differentiate it from other similar compounds.

  • Neurotransmitter Modulation: Potential to modulate neurotransmitter pathways, affecting mood and cognitive functions.

Structural Similarities and Variants

Several compounds share structural similarities with tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride. These include variations in side chain length and positioning of the propyl group.

Similar Compounds:

Compound NameCAS NumberKey Features
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate1203301-84-1Different propyl positioning
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate1217482-46-6Variation in side chain length
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate1217449-00-7Enantiomeric form with potentially different activity
(S)-tert-Butyl 3-pentylpiperazine-1-carboxylateNot listedLonger alkane chain may alter pharmacokinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator